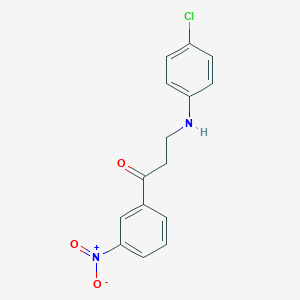
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound characterized by the presence of a chloroaniline group and a nitrophenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products include nitro and chloro derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as amine or thiol derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(4-Methoxyanilino)-1-(3-nitrophenyl)-1-propanone
Uniqueness
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the nitro group contributes to its potential biological activity.
Propiedades
IUPAC Name |
3-(4-chloroanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUSOCSLXNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
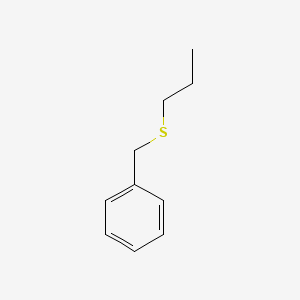
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2610441.png)
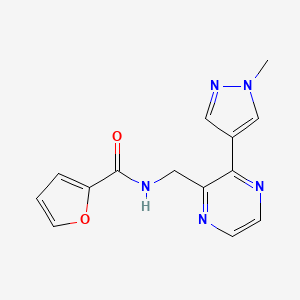
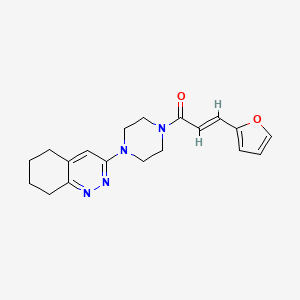
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)
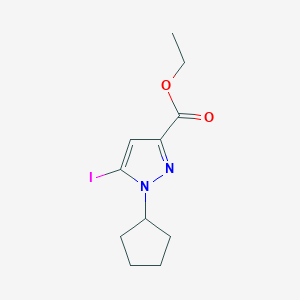
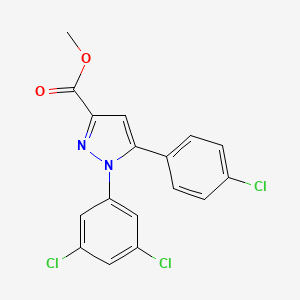
![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
![5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2610451.png)
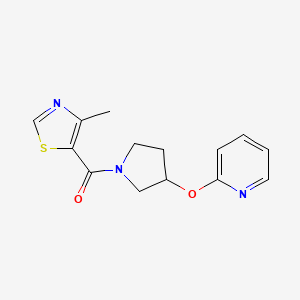
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)
![(2E)-3-{[4-(phenylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2610457.png)

